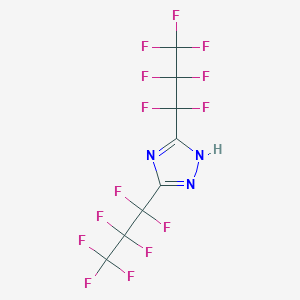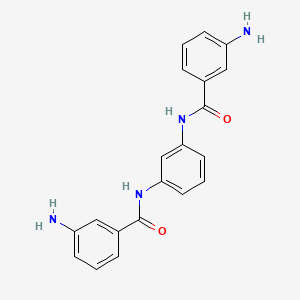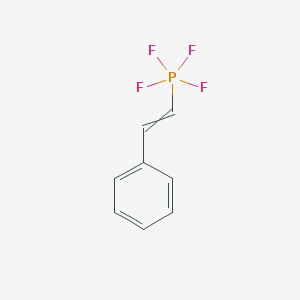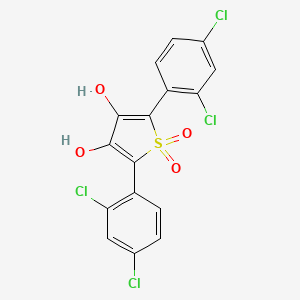![molecular formula C7H7F3O4 B14743310 2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester CAS No. 368-28-5](/img/structure/B14743310.png)
2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester is a chemical compound with the molecular formula C8H9F3O4. It is known for its unique properties due to the presence of the trifluoroacetyl group, which imparts distinct chemical reactivity and stability. This compound is used in various scientific and industrial applications due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester typically involves the esterification of 2-Propenoic acid with ethyl alcohol in the presence of a trifluoroacetylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common reagents used in this synthesis include trifluoroacetic anhydride and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve maximum efficiency. The use of advanced technologies and equipment ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of polymers, coatings, and adhesives due to its reactive ester group.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester involves its interaction with various molecular targets. The trifluoroacetyl group can form stable complexes with enzymes and proteins, affecting their activity and function. This interaction can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-oxo-2-(2,2,2-trifluoroethoxy)ethyl ester
- 2-Propenoic acid, 2-methyl-, 3,5-bis[(2,2,2-trifluoroacetyl)oxy]tricyclo[3.3.1.13,7]dec-1-yl ester
Uniqueness
2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester is unique due to its trifluoroacetyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of scientific and industrial uses.
Properties
CAS No. |
368-28-5 |
|---|---|
Molecular Formula |
C7H7F3O4 |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
ethyl 2-(2,2,2-trifluoroacetyl)oxyprop-2-enoate |
InChI |
InChI=1S/C7H7F3O4/c1-3-13-5(11)4(2)14-6(12)7(8,9)10/h2-3H2,1H3 |
InChI Key |
KAAIZPDVLXGOQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
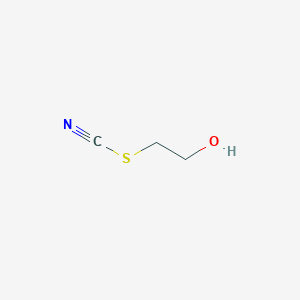
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
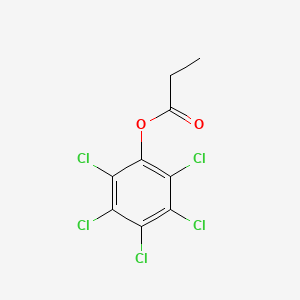

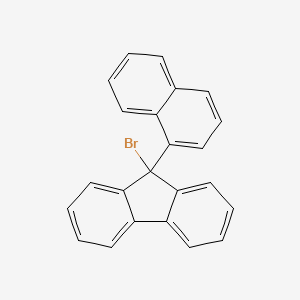
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
